Isovitamin D2

Description

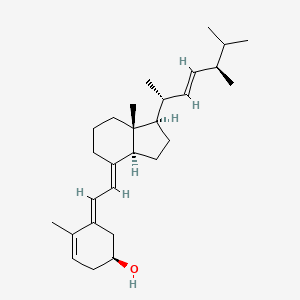

Structure

2D Structure

3D Structure

Properties

CAS No. |

51744-67-3 |

|---|---|

Molecular Formula |

C28H44O |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-13,19-20,22,25-27,29H,7-8,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 |

InChI Key |

FCMWDJYLKCTYIU-VLOQVYPSSA-N |

Isomeric SMILES |

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O |

Canonical SMILES |

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isovitamin D2

Strategies for the De Novo and Partial Synthesis of Isovitamin D2

The synthesis of complex molecules like this compound can be approached through de novo or partial synthesis strategies. wikipedia.orgwikipedia.org De novo synthesis involves creating a complex molecule from simple, readily available precursors, such as sugars or amino acids. wikipedia.org In contrast, partial synthesis, also known as semisynthesis, utilizes a complex, naturally occurring compound as a starting point for chemical modifications. wikipedia.org

For vitamin D metabolites, including this compound, partial synthesis is the most feasible and widely applied approach on a laboratory scale. iiarjournals.org The most common starting material for these syntheses is the readily available and commercially abundant vitamin D2. iiarjournals.org The alternative, a biosynthetic pathway approach that mimics the natural formation (photochemical ring-opening of a 7-dehydrocholesterol (B119134) derivative followed by thermal isomerization), is often less favorable for producing metabolites due to very low yields, sometimes around 20%. iiarjournals.org

A specific and notable method for the partial synthesis of this compound involves the chemical isomerization of vitamin D2. Treatment of vitamin D2 with antimony trichloride (B1173362) facilitates its conversion into this compound. nih.gov This method has been particularly useful in analytical chemistry, as it produces a stable, single peak during gas-liquid chromatography, whereas unmodified vitamin D2 tends to decompose upon heating into pyro- and isopyro-derivatives, resulting in multiple peaks. nih.gov

Mechanistic Investigations of Isomerization Pathways Leading to this compound Formation

The formation of this compound is intrinsically linked to the isomerization of vitamin D2 and its precursors. These transformations can be triggered by catalysts, heat, or light, leading to a complex mixture of related isomers.

Iodine is a well-documented catalyst for the isomerization of vitamin D compounds, primarily inducing cis/trans isomerization of the conjugated triene system. researchgate.netresearchgate.net The isomerization of vitamin D2 in the presence of iodine can yield various products, including trans-vitamin D2 and tachysterol. researchgate.netresearchgate.net Early studies by Verloop et al. established that the outcomes of these iodine-catalyzed reactions are highly dependent on several key parameters. researchgate.netresearchgate.net The process involves the formation of radical atomic iodine, which is believed to be the active catalytic species. osti.gov

These parameters influence the equilibrium and the specific isomers formed, with different conditions favoring different products. researchgate.net While iodine is a potent catalyst for creating various vitamin D isomers, specific acid-catalyzed routes are more directly cited for the formation of this compound itself. nih.govmdpi.com For instance, acidic conditions can promote the formation of isotachysterol, a closely related isomer. researchgate.netmdpi.com

| Parameter | Influence on Isomerization |

|---|---|

| Ratio of Iodine to Vitamin D | Affects the rate and extent of the isomerization reaction. Higher concentrations of iodine can accelerate the process but may also lead to degradation products. |

| Solvent | The polarity of the solvent (e.g., apolar solvents) influences the reaction equilibrium and the stability of the different isomers. researchgate.net |

| Light | The presence and wavelength of light can impact the reaction, particularly in diffuse daylight, which can promote the formation of trans-isomers. researchgate.netresearchgate.net |

| Time | The reaction duration determines how far the isomerization proceeds toward thermodynamic equilibrium. |

Thermal and photochemical stimuli are fundamental to the natural synthesis and subsequent isomerization of vitamin D2. The biosynthetic pathway begins when ergosterol, the provitamin D2, undergoes a photochemical ring-opening upon exposure to UV radiation, forming previtamin D2. researchgate.netnih.gov This thermodynamically unstable intermediate then undergoes a thermal nih.govCurrent time information in Bangalore, IN.-hydrogen shift to form the more stable vitamin D2. mdpi.com

However, prolonged or intense exposure to UV light can drive the reaction down alternative pathways, leading to the formation of various photoisomers from previtamin D2, such as lumisterol2 and tachysterol2. researchgate.netnih.govresearchgate.net

| Compound | Formation Pathway | Reference |

|---|---|---|

| Previtamin D2 | Photochemical ring-opening of ergosterol. | researchgate.net |

| Vitamin D2 | Thermal isomerization of previtamin D2. | mdpi.com |

| Lumisterol2 | Photochemical cyclization of previtamin D2. | researchgate.net |

| Tachysterol2 | Photochemical cis/trans isomerization of previtamin D2. | researchgate.net |

Synthetic Routes to this compound Analogues and Bioactive Derivatives

The synthesis of analogues of vitamin D isomers, including this compound, is a strategy to develop compounds with modified or enhanced biological activity. General synthetic strategies developed for the vitamin D class can be adapted to produce this compound derivatives.

A predominant method for creating vitamin D analogues is the Wittig-Horner coupling reaction. mdpi.com This convergent synthesis approach involves coupling an A-ring synthon (typically a phosphine (B1218219) oxide precursor) with a CD-ring/side-chain fragment, which can be derived from the oxidation of vitamin D2. mdpi.com This methodology is highly versatile and allows for modifications to be introduced in either fragment before they are joined, enabling the creation of a wide array of analogues. mdpi.com

More recent synthetic methods, such as the Julia-Kocienski olefination, have also been successfully employed to create novel vitamin D2 analogues. nih.gov While this was reported for a vitamin D2 analogue, the principle is applicable to the synthesis of this compound analogues by using an appropriate this compound-derived starting material.

Research has also extended to synthesizing analogues of closely related isomers like isotachysterol. researchgate.netpageplace.de The development of synthetic routes to these derivatives indicates a broader interest in exploring the chemical and biological properties of the entire family of vitamin D isomers. researchgate.netresearchgate.net These efforts provide a framework for the future synthesis of specific this compound analogues designed to probe biological functions or serve as potential therapeutic agents.

Advanced Spectroscopic and Chromatographic Elucidation of Isovitamin D2 Structure and Purity

High-Resolution Chromatographic Techniques for the Separation and Quantification of Isovitamin D2 and its Isomers

To comprehend the chemical behavior and potential biological importance of this compound, its effective separation and quantification from a complex blend of other vitamin D2 isomers like pre-vitamin D2, tachysterol2, and lumisterol2 are essential. High-resolution chromatographic techniques are vital for achieving this separation.

Gas-Liquid Chromatography (GLC) has been a historically significant method for the analysis of volatile compounds, including vitamin D isomers. pharmacyjournal.org To analyze vitamin D and its related compounds, GLC often necessitates a derivatization step to create more volatile and thermally stable molecules, such as trimethylsilyl (B98337) (TMS) ethers. The separation in GLC is based on the differential partitioning of these isomers between a stationary phase and a mobile gas phase. A described method involves converting vitamins D2 and D3 into isovitamins D2 and D3 using antimony trichloride (B1173362), which results in single, distinct peaks in GLC, unlike the unmodified vitamins that produce multiple peaks. nih.gov While GLC can be effective, the high temperatures required can risk the thermal isomerization of the very compounds under investigation, a notable challenge in vitamin D analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are now the primary methods for vitamin D analysis due to their superior resolution and gentler analytical conditions compared to GLC. researchgate.netchromatographyonline.com These techniques excel at separating the complex mixtures of isomers that arise during the synthesis or breakdown of vitamin D2. researchgate.netnih.gov

Researchers have established numerous HPLC and UPLC methods using both normal-phase and reversed-phase chromatography. Normal-phase HPLC, which often uses silica-based columns and non-polar mobile phases, is effective for separating non-polar vitamin D isomers. nih.gov Reversed-phase HPLC, typically employing C18 columns with polar mobile phases, is also widely used, especially for analyzing vitamin D metabolites. researchgate.netchromatographyonline.com The selection of the chromatographic mode and stationary phase is crucial for separating this compound from its closely related isomers. chromatographyonline.comnih.gov UPLC, with its smaller column particles, offers faster analysis and better resolution, which is highly beneficial for resolving the structurally similar vitamin D isomers. waters.comnih.gov

A study described a UPLC-MS/MS method capable of simultaneously determining vitamin D2, vitamin D3, and their 25-hydroxy metabolites, demonstrating UPLC's effectiveness in complex samples. nih.gov While not specifically targeting this compound, this methodology is readily adaptable for its analysis.

| Parameter | HPLC | UPLC |

| Stationary Phase Particle Size | 3-5 µm | < 2 µm |

| Column Length | 100-300 mm | 50-150 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.5 mL/min |

| Analysis Time | Longer | Shorter nih.gov |

| Resolution | Good | Excellent nih.gov |

| System Pressure | Lower | Higher |

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for separating vitamin D isomers. nih.gov SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase, combining the benefits of both gas and liquid chromatography to provide high efficiency and unique selectivity. nih.gov The low viscosity and high diffusivity of supercritical fluids enable faster separations and superior resolution compared to HPLC. nih.gov SFC is particularly effective for separating chiral compounds and isomers, making it an ideal choice for analyzing the structurally similar vitamin D isomers, including this compound. nih.govresearchgate.net The ability to fine-tune the mobile phase strength by adjusting pressure and temperature offers an extra layer of selectivity to optimize the separation of these complex compounds. researchgate.net

A major difficulty in the chromatographic analysis of vitamin D compounds is their inherent instability and tendency to isomerize or degrade when exposed to heat, light, and certain chemicals. chromatographyonline.com this compound itself is a product of thermal isomerization. Thus, preserving sample integrity throughout the analysis is critical for accurate results.

Several strategies are used to address these issues:

Protection from Light: Analyses are often conducted in amber glassware or under light-protected conditions to prevent photoisomerization.

Low-Temperature Analysis: Chromatographic separations are performed at controlled, low temperatures whenever possible to minimize thermal isomerization.

Use of Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) to solvents and samples can help prevent oxidative degradation.

Careful Solvent Selection: The choice of solvents is crucial, as some can promote isomerization. For example, acidic conditions can catalyze the conversion of vitamin D to isovitamin D. google.com

Rapid Analysis: Minimizing analysis time, as achieved with techniques like UPLC and SFC, reduces the potential for on-column degradation or isomerization.

Mass Spectrometry (MS) Applications in this compound Characterization and Metabolite Identification

Mass Spectrometry (MS) is a vital tool for the structural elucidation and sensitive detection of this compound and its metabolites. currenta.denih.govfiveable.me When combined with chromatographic techniques, it creates a powerful platform for both qualitative and quantitative analysis. amegroups.org

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has transformed the analysis of vitamin D compounds. amegroups.orgnih.gov This technique provides exceptional sensitivity and selectivity, allowing for the detection and quantification of this compound and its metabolites at very low concentrations in complex biological samples. waters.comsigmaaldrich.comthermofisher.com

In a standard LC-MS/MS analysis, the sample is first separated using HPLC or UPLC. The separated compounds are then introduced into the mass spectrometer and ionized. The precursor ion corresponding to the mass of this compound is selected and fragmented, producing a unique pattern of product ions. nih.gov This fragmentation pattern acts as a molecular fingerprint, confirming the structure of the compound. nih.gov The high selectivity of this method, known as Multiple Reaction Monitoring (MRM), enables accurate quantification of the target analyte even when other substances are present. biorxiv.orgnih.gov

Numerous studies have highlighted the effectiveness of LC-MS/MS for analyzing vitamin D and its isomers. nih.govwaters.comsigmaaldrich.comthermofisher.comrsc.org For example, an LC-MS/MS method was developed for the simultaneous quantification of vitamin D2, D3, and their 25-hydroxy metabolites in human serum, demonstrating the technique's value in clinical and research settings. thermofisher.com

| Ionization Technique | Description | Application in this compound Analysis |

| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique well-suited for non-polar to moderately polar compounds. | Frequently used for the analysis of less polar vitamin D isomers, including this compound. nih.gov |

| Electrospray Ionization (ESI) | A soft ionization technique ideal for polar and ionizable compounds. nih.gov | Commonly employed for the analysis of more polar vitamin D metabolites. biorxiv.org |

Stereochemical Investigations and Conformational Analysis of Isovitamin D2

Elucidation of Specific Stereoisomeric Forms and Conformational Preferences of Isovitamin D2

This compound is a stereoisomer of vitamin D2, meaning it shares the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms in space. wikipedia.org It is one of several isomers that can be formed from the irradiation of ergosterol. nih.gov The stereochemistry of this compound is complex, featuring multiple chiral centers, which are carbon atoms bonded to four different substituents. nih.gov This chirality gives rise to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). byjus.com

The conformational preferences of this compound are dictated by the rotational freedom around its single bonds, leading to various spatial arrangements known as conformers. lumenlearning.com These conformers can interconvert, and the molecule often exists as an equilibrium of different conformations. slideserve.com The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. rsc.org Research has shown that even a change in the chirality of a single residue can alter the binding conformations of molecules. nih.gov

Proton magnetic resonance (PMR) spectroscopy, particularly with the use of paramagnetic shift reagents like Eu(dpm)3, has been instrumental in identifying and studying the stereochemistry of vitamin D2 isomers. nih.gov By acetylating a mixture of isomers, researchers can observe distinct shifts in the acetoxyl proton signals, allowing for the identification and quantification of each isomer, including this compound. nih.gov

Table 1: Relative Paramagnetic Shift Values of Acetylated Vitamin D2 Isomers

| Acetylated Isomer | Relative Paramagnetic Shift (γ rel) in CCl4 |

| Vitamin D2 acetate | 100 |

| 5,6-trans-vitamin D2 acetate | 71 +/- 1 |

| Ergosteryl acetate | 86 +/- 1 |

| Lumisteryl2 acetate | 123 +/- 3 |

| This compound acetate | 82 |

| Isotachysteryl2 acetate | 97 |

| Tachysteryl2 acetate | 100 (105 +/- 1 in C6D6) |

| Previtamin D2 acetate | 80 +/- 2 |

Data sourced from Tsukida et al. (1976) nih.gov

Impact of Stereochemistry on Molecular Geometry and Rotational Isomerism

The geometry around double bonds also contributes to the isomerism of vitamin D related compounds, leading to cis-trans isomerism where substituents are locked in their positions relative to each other. wikipedia.orguou.ac.in

Advanced Methods for Stereochemical Assignment and Chirality Assessment in this compound Research

Determining the precise stereochemistry and assessing the chirality of complex molecules like this compound requires sophisticated analytical techniques. rsc.org While traditional methods provide valuable information, advanced spectroscopic and computational methods offer deeper insights.

High-Performance Liquid Chromatography (HPLC) has proven to be a powerful tool for the separation and quantification of vitamin D2 and its isomers, including this compound. nih.gov This technique offers high resolution and sensitivity, allowing for the analysis of trace amounts without the need for derivatization. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are highly sensitive to the stereochemical features of a molecule. mdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique fingerprint of its absolute configuration. rsc.orgnih.gov ECD provides complementary information in the electronic transition range. mdpi.com These methods, often coupled with quantum chemical calculations, allow for the unambiguous assignment of absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , as mentioned earlier, is a cornerstone for structural elucidation. Advanced NMR techniques, including two-dimensional methods, provide detailed information about the connectivity and spatial relationships of atoms within the molecule, which is essential for confirming its stereochemical identity. mdpi.com

Table 2: Advanced Analytical Methods in Stereochemical Analysis

| Method | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. nih.gov | Separation and quantification of this compound from other vitamin D2 isomers. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov | Determination of absolute configuration and conformational analysis. mdpi.com |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. mdpi.com | Complements VCD for stereochemical assignment. mdpi.com |

| Advanced NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. mdpi.com | Elucidation of connectivity and 3D structure, confirming stereoisomeric form. nih.gov |

The ongoing development of these advanced methods continues to enhance the ability of researchers to unravel the intricate stereochemical details of this compound and other complex natural products. wiley.com

Research and Potential Applications

Use as a Chemical Standard

Isovitamin D2 serves as an important chemical standard in the analysis of vitamin D and its isomers. By having a pure, well-characterized standard of this compound, analytical laboratories can accurately identify and quantify this isomer in various samples, such as pharmaceutical preparations, food products, and biological matrices. This is crucial for quality control and for understanding the complete isomeric profile of a vitamin D sample.

Role in Photochemical and Stability Studies of Vitamin D

The study of this compound and other isomers is essential for understanding the photochemical and thermal stability of vitamin D. By monitoring the formation of this compound and other degradation products under various conditions (e.g., exposure to light, heat, and oxygen), researchers can gain insights into the mechanisms of vitamin D degradation. tandfonline.com This knowledge is critical for optimizing the manufacturing and storage conditions of vitamin D-containing products to ensure their potency and stability over time.

Computational Chemistry and Molecular Modeling of Isovitamin D2

Molecular Dynamics Simulations and Conformational Studies of Isovitamin D2

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing detailed information about their flexibility, conformational preferences, and interactions with their environment. mdpi.com For a structurally flexible molecule like this compound, understanding its conformational landscape is key to deciphering its biological function.

Vitamin D compounds are known for their conformational flexibility, particularly in the A-ring and the side chain. bohrium.com The A-ring can exist in a dynamic equilibrium between two chair conformations (α and β). bohrium.com MD simulations can elucidate the energetic favorability of these conformations for this compound and determine the timescale of their interconversion. This is crucial as the specific A-ring conformation is often vital for receptor binding. bohrium.com

Furthermore, the side chain of vitamin D isomers possesses numerous rotatable bonds, allowing it to adopt a multitude of shapes. bohrium.com Conformational analysis, often coupled with MD simulations, can map the potential energy surface of the this compound side chain to identify low-energy, stable conformations. nih.gov These studies can generate "dot maps" that visualize the spatial volume the side chain is likely to occupy, which is a critical factor for fitting into the ligand-binding pocket of a receptor. bohrium.comnih.gov While these studies have been performed for vitamin D3 and its analogs, the same principles are directly applicable to this compound to predict its preferred three-dimensional structure in solution.

Table 1: Illustrative Conformational Energy Profile for Vitamin D Isomers

This table presents hypothetical data to illustrate the type of information that can be obtained from conformational studies. Actual values for this compound would require specific computational analysis.

| Compound | A-Ring Conformer | Relative Energy (kcal/mol) | Side Chain Torsion Angle (C22-C23) | Predicted Population (%) |

| Vitamin D2 | α-chair | 0.5 | 175° | 35% |

| β-chair | 0.0 | 180° | 65% | |

| This compound | α-chair | 1.2 | -65° | 15% (Hypothetical) |

| β-chair | 0.0 | 60° | 85% (Hypothetical) | |

| Previtamin D2 | N/A | 2.5 | 5° | <5% |

Structure-Activity Relationship (SAR) Modeling for this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For vitamin D analogs, SAR modeling is essential for designing new compounds with enhanced therapeutic properties, such as increased potency and reduced calcemic side effects. nih.govacs.org

Although specific SAR models for this compound are not available, extensive research on other vitamin D analogs provides a clear roadmap for how such studies would be conducted. nih.govacs.org Key structural modifications and their typical effects on activity, particularly concerning the Vitamin D Receptor (VDR), include:

A-Ring Modifications: Substitutions at the C-2 position can significantly enhance VDR binding affinity and biological potency. nih.govacs.org

Triene System Modifications: Altering the geometry of the central conjugated triene system, such as forming 5,6-trans isomers, can impact metabolic stability. nih.gov

Side-Chain Modifications: The length, flexibility, and hydroxylation pattern of the side chain are paramount for VDR interaction. The hydroxyl group at C-25 is critical for anchoring the ligand in the VDR's binding pocket. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of this compound analogues. These computational models use molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) to build a mathematical equation that predicts biological activity. llu.edu Such a model for this compound could guide the synthesis of novel analogs with potentially improved therapeutic profiles.

Table 2: Research Findings on SAR of Vitamin D Analogs Relevant to this compound

| Structural Modification | Target Region | General Effect on VDR Activity | Example Analog Series | Reference |

| 2α-Alkyl Substitution | A-Ring | Increased potency and VDR binding | 2α-methyl-1,25(OH)₂D₃ | acs.org |

| 20-Epimerization | Side Chain | Increased VDR binding affinity | 20-epi-1,25(OH)₂D₃ | acs.org |

| 5,6-trans Isomerization | Triene System | Increased metabolic stability | PRI-1731, PRI-1733 | nih.gov |

| Side-Chain Extension | Side Chain | Altered potency and calcemic action | PRI-1906, PRI-1907 | nih.gov |

In Silico Prediction of Receptor Binding Affinities and Enzyme Interactions

In silico methods, such as molecular docking and binding free energy calculations, are used to predict how a ligand like this compound will bind to a protein target and to estimate the strength of this interaction. mdpi.comnih.gov The primary targets for vitamin D compounds are the Vitamin D Receptor (VDR) and metabolic enzymes like those from the cytochrome P450 family (e.g., CYP24A1 and CYP3A4). mdpi.comnih.gov

Receptor Binding: Molecular docking simulations can place the this compound molecule into the three-dimensional structure of the VDR's ligand-binding pocket (LBP). These simulations predict the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the receptor. nih.govacs.org For example, studies on other analogs show that interactions with residues like Tyrosine-143 are crucial for activity. nih.gov By comparing the predicted binding mode of this compound to that of the highly active 1α,25-dihydroxyvitamin D3, researchers can make initial predictions about its potential as a VDR agonist.

Enzyme Interactions: The therapeutic utility of vitamin D analogs is often limited by their rapid breakdown by metabolic enzymes. Computational studies are invaluable for predicting metabolic stability. mdpi.commdpi.comnih.gov Docking this compound into the active sites of enzymes like CYP3A4 can help predict its susceptibility to metabolism. mdpi.comnih.gov Subsequently, MD simulations of the enzyme-ligand complex can be combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy (ΔG_bind). mdpi.com A lower binding free energy generally correlates with a more stable complex, which can be used to estimate metabolic resistance. mdpi.comnih.gov Such computational approaches have been successfully used to explain differences in the metabolic conversion of vitamin D2 analogs and to guide the design of more stable drug candidates. mdpi.com

Table 3: Illustrative In Silico Predictions for Vitamin D Isomer Interactions

This table contains hypothetical data to demonstrate the output of in silico binding studies. Specific calculations are required for accurate this compound values.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Key H-Bond Interactions | Calculated Binding Free Energy (ΔG_bind, kcal/mol) |

| 1,25(OH)₂D₂ | VDR | -11.5 | Ser237, Arg274, Ser278, Tyr143 | -15.8 |

| CYP3A4 | -9.8 | Ser119 | -12.1 | |

| This compound | VDR | -8.2 (Hypothetical) | Tyr143 | -10.5 (Hypothetical) |

| CYP3A4 | -10.1 (Hypothetical) | Ser119, Phe215 | -13.0 (Hypothetical) |

Q & A

Basic: What experimental methodologies are used to synthesize and characterize Isovitamin D2?

This compound is synthesized via photochemical isomerization of Vitamin D2 precursors, followed by purification using column chromatography. Characterization involves 13C nuclear magnetic resonance (NMR) to resolve its stereochemistry and confirm structural integrity. For example, Tsukida et al. employed 13C chemical shift additivity parameters and lanthanide-induced shift (LIS) effects to assign resonances and analyze conformational equilibria of the A-ring chair structures . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used for purity validation .

Basic: How is this compound distinguished from other Vitamin D2 metabolites in analytical workflows?

This compound is differentiated using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) . Key markers include its unique 13C NMR chemical shifts (e.g., C-3 and C-19 resonances) and retention time in reversed-phase HPLC. Comparative studies with isotachysterol and epidihydrotachysterol highlight distinct spectral patterns . Calibration matrices mimicking human serum are critical to avoid cross-reactivity with structurally similar metabolites .

Advanced: What factors influence the conformational equilibria of this compound’s A-ring?

The A-ring exists in a dynamic equilibrium between two chair conformations. Steric hindrance from the 1α-hydroxyl group and solvent polarity significantly affect this balance. Tsukida et al. demonstrated that alkyl carbon shifts align with calculated values using additivity parameters, but discrepancies in olefinic carbons suggest contributions from electronic effects and hydrogen bonding . Advanced molecular dynamics simulations are recommended to model these interactions.

Advanced: How do metabolic activation pathways of this compound compare to Vitamin D2 and D3?

This compound undergoes hepatic 25-hydroxylation to form 25(OH)D2, similar to Vitamin D2. However, its binding affinity for vitamin D-binding protein (DBP) is 10-20% lower than D3 metabolites, impacting tissue distribution. Controversy exists regarding its bioactivity: a 2008 RCT showed lower efficacy in raising serum 25(OH)D compared to D3, possibly due to faster renal clearance . Structural differences in the side chain (e.g., double bond position) may reduce nuclear receptor affinity .

Advanced: What challenges arise in quantifying this compound in biological samples?

Key challenges include:

- Cross-reactivity in immunoassays : Antibodies targeting 25(OH)D2/D3 may poorly recognize this compound due to altered stereochemistry .

- Matrix effects : Serum lipids and proteins interfere with LC-MS/MS quantification. Solid-phase extraction (SPE) and deuterated internal standards (e.g., d6-25(OH)D2) improve accuracy .

- Calibration variability : Harmonization with reference materials (e.g., NIST SRM 972a) is critical for inter-laboratory comparability .

Advanced: How can contradictions in bioactivity data between this compound and other vitamers be resolved?

Contradictions often stem from assay variability and population heterogeneity . To address this:

- Use standardized LC-MS/MS protocols with isomer-specific separation.

- Conduct dose-response studies in controlled in vitro models (e.g., CYP27B1-transfected cells) to isolate hydroxylation efficiency.

- Apply meta-analyses to reconcile clinical trial data, adjusting for baseline vitamin D status and genetic polymorphisms in DBP .

Advanced: What experimental designs are optimal for studying this compound’s stability under physiological conditions?

- Forced degradation studies : Expose this compound to heat, light, and oxidative stress, then monitor degradation products (e.g., isotachysterol) via HPLC .

- pH-dependent stability assays : Simulate gastrointestinal (pH 2-3) and bloodstream (pH 7.4) environments to assess isomerization rates.

- Long-term storage stability : Use amber vials at -80°C with nitrogen purging to prevent oxidation .

Methodological: How should researchers analyze conformational data from NMR studies of this compound?

- LIS experiments : Introduce europium(III) shift reagents to amplify chemical shift differences between conformers.

- SFORD (single-frequency off-resonance decoupling) : Resolve overlapping signals for carbons in flexible regions (e.g., A-ring).

- Population analysis : Calculate equilibrium constants (Keq) from integrated peak areas of chair conformers .

Methodological: What statistical approaches validate this compound’s bioequivalence in clinical trials?

- Non-inferiority testing : Compare area-under-the-curve (AUC) of 25(OH)D2 levels between this compound and D3 groups, with a predefined margin of 20%.

- Mixed-effects models : Adjust for covariates like BMI, baseline 25(OH)D, and seasonal UV exposure .

- Bland-Altman plots : Assess agreement between LC-MS/MS and immunoassay results .

Advanced: What are the implications of this compound’s stereochemistry for drug design?

The 5,6-trans configuration and axial 3β-hydroxyl group reduce binding to the vitamin D receptor (VDR) compared to 1,25(OH)2D3. However, synthetic analogs with modified side chains (e.g., 20-epi derivatives) show enhanced transcriptional activity. Computational docking studies using VDR crystal structures (PDB: 1DB1) can guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.